Propan-2-yl 2-butylhexanoate
Description
Propan-2-yl 2-butylhexanoate is a branched-chain ester derived from hexanoic acid (a six-carbon carboxylic acid) and isopropyl alcohol (propan-2-ol). The compound features a 2-butyl substituent on the hexanoate backbone, contributing to its unique physicochemical properties. Esters of this type are commonly employed in industrial applications such as plasticizers, solvents, or flavoring agents due to their volatility, solubility profiles, and stability.
Properties
CAS No. |
562834-71-3 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
propan-2-yl 2-butylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-5-7-9-12(10-8-6-2)13(14)15-11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
JOVTVEFVVQRWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-butylhexanoate can be synthesized through an esterification reaction. This involves the reaction of propan-2-ol with 2-butylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
Propan-2-ol+2-butylhexanoic acid→Propan-2-yl 2-butylhexanoate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-butylhexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often carried out under reflux.
Reduction: Requires strong reducing agents like LiAlH4, usually in an anhydrous solvent such as diethyl ether.
Major Products
Hydrolysis: Produces propan-2-ol and 2-butylhexanoic acid.
Transesterification: Produces a new ester and a different alcohol.
Reduction: Produces the corresponding alcohols.
Scientific Research Applications
Propan-2-yl 2-butylhexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of propan-2-yl 2-butylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of propan-2-ol and 2-butylhexanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | Not available | C₁₃H₂₆O₂ | 214.35 | Branched hexanoate with isopropyl alcohol |
| 2-Ethylhexyl propionate | 6293-37-4 | C₁₁H₂₂O₂ | 186.29 | Branched alcohol (ethylhexyl) with propionate |
| Butyl propionate | Not available | C₇H₁₄O₂ | 130.18 | Linear alcohol (butyl) with propionate |
| 2-Ethylhexyl acrylate | 103-11-7 | C₁₁H₂₀O₂ | 184.28 | Unsaturated acrylate ester with ethylhexyl |
Key Observations :
- Chain Length and Branching: this compound has a longer carboxylic acid chain (C6) compared to propionate esters (C3), increasing its hydrophobicity and molecular weight. The branched isopropyl and 2-butyl groups may reduce crystallinity and lower melting points relative to linear analogs .
- Saturation: Unlike 2-ethylhexyl acrylate (which contains a reactive double bond), this compound is fully saturated, likely making it more stable under oxidative conditions .
Physicochemical Properties
Key Observations :
- Boiling Points: The higher boiling point of 2-ethylhexyl propionate (215–219°C) compared to butyl propionate (~145°C) highlights the effect of branching and molecular weight. This compound, with a longer hexanoate chain, likely has a boiling point exceeding 220°C, though experimental data are lacking.
- Solubility: All compared esters exhibit low water solubility due to their hydrophobic alkyl chains, making them suitable for non-polar solvents or plasticizers .
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